molecular formula C10H7NO B1311986 6-Cyano-1-indanone CAS No. 69975-66-2

6-Cyano-1-indanone

Cat. No. B1311986
CAS RN: 69975-66-2
M. Wt: 157.17 g/mol
InChI Key: UJBIKXKXAWDYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05180741

Procedure details

2 g of 6-bromo-indanone, 10 ml of dimethylformamide and 3 g of copper cyanide are taken to reflux for 20 hours. At 20° C. the reaction mixture is poured into 40 ml of water and 30 ml of methylene chloride, agitated for 15 minutes and filtered on celite. The filtrate is decanted and re-extracted with methylene chloride. The organic phase is washed with water, dried, brought to dryness under reduced pressure and the residue is chromatographed on silica in a hexane-ethyl acetate mixture as eluant (7-3). 1.03 g of expected product is obtained, M.p.=109° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=[O:11])=[CH:4][CH:3]=1.[CH3:12][N:13](C)C=O.[Cu](C#N)C#N.O>C(Cl)Cl>[O:11]=[C:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([C:12]#[N:13])[CH:10]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC=C2CCC(C2=C1)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
agitated for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered on celite
CUSTOM
Type
CUSTOM
Details
The filtrate is decanted
EXTRACTION
Type
EXTRACTION
Details
re-extracted with methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica in a hexane-ethyl acetate mixture as eluant (7-3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1CCC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.